molecular formula C10H13Cl2N B1371721 N-(2-Chlorobenzyl)cyclopropanamine hydrochloride CAS No. 1184999-03-8

N-(2-Chlorobenzyl)cyclopropanamine hydrochloride

Cat. No. B1371721
CAS RN: 1184999-03-8
M. Wt: 218.12 g/mol
InChI Key: HNRHBRQCJHAVOJ-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)cyclopropanamine hydrochloride, commonly referred to as “N-(2-CBZ-CPH”, is a compound of cyclopropanamine and 2-chlorobenzyl chloride. It is a colorless, crystalline solid which is soluble in water and ethanol. It has a molecular weight of 263.09 g/mol and a melting point of 128-130°C. N-(2-CBZ-CPH) is used in a variety of scientific research applications, such as in the synthesis of small molecules and as a model compound for studying the effects of cyclopropanation on the reactivity of amines.

Scientific Research Applications

1. CNS Biological Targets and Disease Treatment

N-(2-Chlorobenzyl)cyclopropanamine hydrochloride has been researched for its potential in treating various central nervous system (CNS) conditions. It's linked to the inhibition of Lysine-specific demethylase 1 (LSD1), an enzyme involved in DNA packaging and gene expression regulation. This inhibition is being explored as a therapeutic strategy for schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

2. Synthesis and Chemical Transformation

Research into the synthesis of cyclopropanamine compounds, including variations such as trans-2-(Trifluoromethyl)cyclopropanamine, reveals methods involving the transformation of functional groups to create target products in significant quantities. This highlights the compound's role in chemical synthesis and production (Bezdudny et al., 2011).

3. Molecular Structure and Crystallography

Studies have also focused on understanding the molecular structure and crystallography of related cyclopropanamine derivatives. For instance, research on Chloropyramine Tetrachlorocuprate(II) provides insights into the structural properties of such compounds, which is crucial for their application in various fields, including pharmaceuticals (Parvez & Sabir, 1997).

4. Biological Activities and Potential Applications

Other research has delved into the biological activities of N-(2-Chlorobenzyl)-substituted hydroxamate, an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which impacts the growth of certain bacteria, indicating potential antimicrobial applications (Hayashi et al., 2013).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-8(10)7-12-9-5-6-9;/h1-4,9,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRHBRQCJHAVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184999-03-8
Record name N-[(2-chlorophenyl)methyl]cyclopropanamine hydrochloride
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